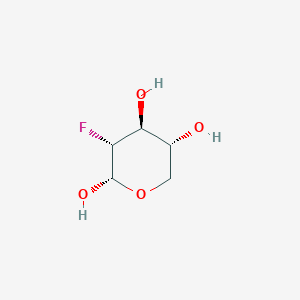

(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol

描述

(2S,3R,4S,5R)-3-Fluorooxane-2,4,5-triol is a fluorinated derivative of a pentose sugar, structurally analogous to natural sugars like xylose but with a fluorine atom replacing the hydroxyl group at position 3. Its molecular formula is C₅H₉FO₄, with a molecular weight of 164.12 g/mol. The introduction of fluorine alters electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs.

属性

CAS 编号 |

129939-84-0 |

|---|---|

分子式 |

C5H9FO4 |

分子量 |

152.12 g/mol |

IUPAC 名称 |

(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1 |

InChI 键 |

YVMHSZGJGHRGOD-MBMOQRBOSA-N |

SMILES |

C1C(C(C(C(O1)O)F)O)O |

手性 SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |

规范 SMILES |

C1C(C(C(C(O1)O)F)O)O |

同义词 |

alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI) |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol typically involves the fluorination of a suitable precursor. One common method is the reaction of glycals with acetyl hypofluorite, which provides a rapid, stereoselective, and high-yielding synthesis . The reaction is carried out at low temperatures (around -78°C) to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol may involve multi-step processes, including chlorination, hydrolysis, fluorination, bromination, condensation, and deprotection . These steps are often carried out in continuous flow systems to enhance efficiency and scalability.

化学反应分析

Types of Reactions: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

Acetyl Hypofluorite: Used for the initial fluorination step.

Chlorinating Agents: Used in the chlorination step of industrial production.

Hydrolysis and Deprotection Agents: Used to remove protecting groups and obtain the final product.

Major Products: The major products formed from these reactions include various fluorinated sugar derivatives, which can be further modified for specific applications.

科学研究应用

Chemistry: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. Its unique properties make it a valuable tool in studying carbohydrate chemistry and developing new synthetic methodologies.

Biology: In biological research, (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is used to study enzyme mechanisms and carbohydrate metabolism. Its resistance to hydrolysis and nuclease degradation makes it a useful probe in various biochemical assays .

Medicine: The compound is explored for its potential in drug development, particularly in designing nucleoside analogs for antiviral and anticancer therapies. Its incorporation into oligonucleotides enhances their stability and efficacy .

Industry: In the industrial sector, (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with improved performance and stability.

作用机制

The mechanism of action of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The fluorine atom’s presence alters the compound’s electronic properties, enhancing its binding affinity and stability. For example, in antiviral therapies, the compound acts as a competitive inhibitor of viral polymerases, preventing viral replication .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of (2S,3R,4S,5R)-3-Fluorooxane-2,4,5-Triol and Comparators

Key Comparative Findings

Fluorination vs. Hydroxyl Groups

- Electronic Effects : Fluorine’s electronegativity (3.98) disrupts hydrogen-bonding networks compared to hydroxyl groups, reducing solubility in polar solvents but increasing lipid membrane permeability .

- Metabolic Stability : Fluorinated sugars resist enzymatic degradation (e.g., glycosidase activity), making them promising for drug design . In contrast, xylose is rapidly metabolized in glycolysis .

Pharmacological Relevance

- SGLT Inhibitors : Compounds like sotagliflozin () share the tetrahydropyran core but incorporate bulky aromatic substituents for target specificity. The fluorinated oxane derivative’s smaller size may favor different binding interactions .

- Antiviral and Anti-inflammatory Potential: Fluorinated sugars (e.g., ) show enhanced bioavailability in preclinical models compared to non-fluorinated analogs, suggesting similar advantages for the target compound .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。